3-Methoxy-N-propyl-propionamide
Description
Properties
CAS No. |
1340551-81-6 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-methoxy-N-propylpropanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-7(9)4-6-10-2/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
GRRXRLWKPGEZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CCOC |
Origin of Product |
United States |
Preparation Methods
Catalytic Amination of 3-Methoxypropanol
Reaction Pathway :
3-Methoxypropanol undergoes catalytic amination with ammonia and hydrogen in the presence of a Cu-Co/AlO-diatomite catalyst to yield 3-methoxypropylamine. Subsequent reaction with propionyl chloride forms the target amide .
Key Conditions :
-
Catalyst : Cu (0.1–50%), Co (0.5–60%), Ru (0.001–0.1%), Mg (0.001–5.7%), Cr (0.01–15%) supported on AlO-diatomite.
-
Temperature : 50–360°C; Pressure : 0.1–5.0 MPa.
-
Space Velocity : 0.1–3.0 h; Ammonia-to-alcohol molar ratio: 1.0–15.0:1 .
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion Rate | >99.6% |
| Yield | >96.5% |
| Catalyst Reuse | >30 cycles |
Advantages : High selectivity, closed-loop recycling of unreacted materials, and industrial scalability .
Transamidation of Methyl 3-Methoxypropionate
Reaction Pathway :
Methyl 3-methoxypropionate reacts with propylamine in the presence of a base (e.g., NaOMe) and polyol solvent (e.g., glycerin) to form the amide .
Optimized Protocol :
-
Reactants : Methyl ester (1 eq), propylamine (1.2 eq).
-
Catalyst : Sodium methoxide (0.1 eq); Solvent : Glycerin (20% v/v).
Performance Metrics :
| Parameter | Value |
|---|---|
| Selectivity | 85–95% |
| Purity | >99% |
| Byproducts | <1% dimethoxypropane |
Advantages : Eliminates need for acyl chloride intermediates; solvent reuse reduces waste .
Nitrile Hydrolysis Followed by Amidation
Reaction Pathway :
-
Alkoxylation : Acrylonitrile reacts with methanol to form 3-methoxypropionitrile.
-
Hydrolysis : Acid-catalyzed (HSO) conversion to 3-methoxypropionic acid.
Key Steps :
-
Nitrile Synthesis : 80–120°C, 4–8 hours; yield >90%.
-
Acid Hydrolysis : 100°C, 6 hours; yield 85–92%.
Performance Metrics :
| Step | Yield |
|---|---|
| Nitrile Formation | 90–95% |
| Hydrolysis | 85–92% |
| Amidation | 88–94% |
Advantages : Cost-effective starting materials (acrylonitrile); scalable for bulk production .
Direct Amidation of 3-Methoxypropionic Acid
Reaction Pathway :
3-Methoxypropionic acid is activated to its acyl chloride (SOCl) and reacted with propylamine in dichloromethane .
Protocol :
-
Activation : SOCl (1.2 eq), 70°C, 2 hours.
-
Amine Coupling : Propylamine (1.5 eq), 0°C to RT, 6 hours.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity | >98% |
Limitations : Corrosive reagents; requires strict moisture control .
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Byproducts |
|---|---|---|---|---|
| Catalytic Amination | 96.5% | High | Industrial | <0.3% acrylonitrile |
| Transamidation | 95% | Moderate | Pilot-scale | <1% ester |
| Nitrile Hydrolysis | 94% | Low | Large-scale | Trace nitrile |
| Direct Amidation | 85% | Low | Lab-scale | HCl gas |
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-propyl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-oxo-N-propyl-propionamide.
Reduction: Formation of 3-methoxy-N-propyl-propylamine.
Substitution: Formation of various substituted propionamides, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
3-Methoxy-N-propyl-propionamide has been studied for its pharmacological properties, particularly as a therapeutic agent.
- Cholesteryl Ester Transfer Protein Inhibition : Research indicates that derivatives of propionamide can act as inhibitors of Cholesteryl Ester Transfer Protein (CETP), which plays a significant role in lipid metabolism and cardiovascular health. The inhibition of CETP can lead to improved lipid profiles, thereby reducing the risk of cardiovascular diseases (CVD) .
- Anticancer Activity : A study demonstrated that similar compounds exhibit antiproliferative activity against cancer cell lines, such as HeLa cells, showing promising results when compared to established chemotherapeutic agents like doxorubicin . This suggests that this compound and its derivatives could be explored further for their anticancer potential.
- Antiepileptic Properties : The structure-activity relationship (SAR) studies on N-benzyl derivatives of propionamides have revealed significant anticonvulsant activities in rodent models. These findings indicate that modifications to the propionamide structure can enhance efficacy against seizures .
Chemical Synthesis and Industrial Applications
The compound also finds utility in various industrial processes:
- Solvent Replacement : this compound is being investigated as a potential replacement for hazardous solvents like N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF). Its ability to dissolve a variety of substances makes it suitable for applications in polymerization processes .
- Polymer Chemistry : The compound serves as a solvent for the polymerization of various polymers, including polyamides and polyurethanes. This application is crucial for industries focused on developing advanced materials with specific properties .
- Inks and Coatings : Due to its solvent properties, it is also utilized in the formulation of inks for inkjet printers and coatings, enhancing the performance characteristics of these materials .
Table 1: Summary of Pharmacological Activities
Case Study: CETP Inhibitor Development
A notable case study involved the synthesis and evaluation of a series of 3-(N,N-disubstituted amino) propionamide derivatives aimed at inhibiting CETP activity. The study demonstrated that these compounds effectively lowered LDL cholesterol levels in vitro, suggesting their potential as therapeutic agents for managing dyslipidemia and reducing cardiovascular risks. Further development could lead to new medications targeting lipid metabolism disorders.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-propyl-propionamide involves its interaction with specific molecular targets. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Methoxy-N,N-dimethyl-1-propanamine
- Structure: Tertiary amine with a methoxypropyl chain and dimethyl groups on the nitrogen (C₆H₁₅NO).
- Key Differences :
3-Methoxypropylamine
- Structure: Primary amine with a methoxypropyl chain (C₄H₁₁NO).
- Key Differences :
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide
- Structure : Amide with aromatic substituents and bulky diisopropyl groups.
- Key Differences: Steric Effects: Diisopropyl groups hinder molecular interactions, reducing solubility in polar solvents.
3-Dimethylaminopropyl Methacrylamide
- Structure: Methacrylamide with a dimethylaminopropyl substituent (C₉H₁₈N₂O).
- Key Differences :
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Functional Group | Key Substituents | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|
| 3-Methoxy-N-propyl-propionamide* | C₇H₁₅NO₂ | Amide | Methoxy, N-propyl | ~200–220 (inferred) | Pharmaceutical intermediates |
| 3-Methoxy-N,N-dimethyl-1-propanamine | C₆H₁₅NO | Tertiary amine | Methoxy, N,N-dimethyl | 117–119 | Surfactants, catalysts |
| 3-Methoxypropylamine | C₄H₁₅NO | Primary amine | Methoxypropyl | 117–119 | Dye synthesis |
| N,N-Diisopropyl aromatic amide | C₂₄H₃₂N₂O₂ | Amide | Aromatic, diisopropyl | >250 | Drug development |
| 3-Dimethylaminopropyl methacrylamide | C₉H₁₈N₂O | Methacrylamide | Dimethylaminopropyl | 200–220 | Polymer chemistry |
*Inferred properties based on structural analogs.
Research Findings
Solubility and Reactivity
- Amides (e.g., this compound) exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to amines due to hydrogen bonding .
Thermal Stability
- Amides generally decompose above 200°C, whereas amines (e.g., 3-Methoxypropylamine) volatilize at lower temperatures (~120°C) .
Biological Activity
3-Methoxy-N-propyl-propionamide (CAS No. 1340551-81-6) is an organic compound classified as an amide, characterized by the presence of a methoxy group (-OCH₃) and a propyl group (-C₃H₇). This compound has garnered interest in scientific research due to its unique structural features, which influence its biological activity and potential therapeutic applications.
Chemical Structure:
- Molecular Formula: C₈H₁₅NO₂
- Molecular Weight: 157.21 g/mol
Synthesis:
The synthesis of this compound typically involves the reaction of 3-methoxypropionic acid with propylamine. The general reaction can be represented as follows:
This reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond, followed by purification techniques such as distillation or crystallization to isolate the product.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The methoxy and amide groups enhance its binding affinity, influencing biochemical pathways involved in cellular signaling and metabolic processes.
Pharmacological Studies
Research indicates that compounds structurally related to this compound exhibit significant pharmacological activities, particularly in the context of anticonvulsant properties. For instance, derivatives of similar amide structures have been evaluated in animal models for their efficacy in seizure protection .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Model Used | Efficacy |
|---|---|---|---|
| (R)-Lacosamide | Anticonvulsant | Maximal Electroshock (MES) | High |
| This compound | Potential anticonvulsant | In vivo rodent models | Under investigation |
| N-benzyl derivatives | Anticonvulsant | MES and Metrazol models | Comparable to Lacosamide |
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzyl ring can enhance anticonvulsant activity, suggesting a similar potential for this compound .
Case Studies
A notable case study involved the evaluation of various substituted propionamides, including those with methoxy groups. These studies revealed that non-bulky substitutions at specific positions resulted in compounds with superior activity profiles compared to their bulkier counterparts. The findings emphasize the importance of structural modifications in enhancing biological efficacy .
Applications in Medicine
Due to its potential biological activity, this compound is being explored for therapeutic applications, particularly as a precursor in drug development. Its unique chemical properties may allow it to serve as a scaffold for creating more complex biologically active molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
